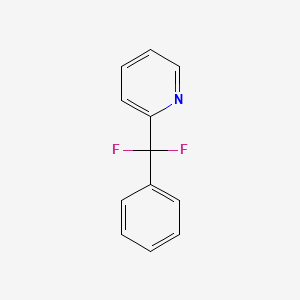

2-(Difluoro-phenyl-methyl)-pyridine

概要

説明

2-(Difluoro-phenyl-methyl)-pyridine is an organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoro-phenyl-methyl)-pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 2-bromo-3-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine, producing a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

化学反応の分析

Nickel-Catalyzed Reductive Cross-Coupling

A nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone enables efficient access to biaryl structures under mild conditions. This method avoids pregeneration of organometallic reagents and achieves selective C(sp²)–C(sp²) bond formation via C–S bond cleavage .

Example Reaction:

Conditions: Room temperature, DMF solvent, 12–24 hours.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling of bromopyridines with arylboronic acids is widely employed. For instance, 5-bromo-2-methylpyridin-3-amine reacts with arylboronic acids in 1,4-dioxane/water (4:1) at 85–95°C using Pd(PPh₃)₄ and K₃PO₄ to yield pyridine derivatives in moderate-to-good yields .

Key Data:

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| 5-Bromo-2-methylpyridine | 2,4-Difluorophenyl | 65–78 |

Electrophilic and Nucleophilic Reactions

The pyridine ring undergoes regioselective functionalization due to its electron-deficient nature:

Directed C–H Functionalization

Pyridine N-oxides facilitate C2-H alkylation via Grignard reagent addition. For example, treating pyridine N-oxide with difluorophenylmethyl magnesium bromide in THF, followed by acetic anhydride, yields 2-(difluoro-phenyl-methyl)-pyridine .

Mechanism Highlights:

-

Grignard addition to N-oxide forms an intermediate.

-

Acetic anhydride promotes rearomatization via elimination.

Electrophilic Fluorination

Electrophilic fluorination using Selectfluor® introduces fluorine atoms into dihydropyridine intermediates, which later eliminate HF to form pyridines. This method is effective for synthesizing fluorinated pyridines under mild conditions .

Cross-Coupling Reactions

The difluorophenylmethyl group participates in further cross-coupling reactions:

Buchwald-Hartwig Amination

The methylene bridge (CH₂) adjacent to pyridine can be functionalized via Pd-catalyzed coupling with aryl amines. For example, coupling with aniline derivatives in the presence of Pd(OAc)₂ and XPhos affords N-arylated products .

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Solvent: Toluene, 100°C, 12 hours.

Oxidation of the Methylene Group

The CH₂ group can be oxidized to a ketone using KMnO₄ or RuO₄ under acidic conditions, yielding 2-(difluoro-phenyl-carbonyl)-pyridine.

Example:

Halogenation

The difluorophenyl ring undergoes electrophilic halogenation at the meta position relative to fluorine atoms. For instance, bromination with Br₂/FeBr₃ yields 3-bromo-2,4-difluorophenyl derivatives .

Computational and Spectroscopic Insights

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal:

-

Frontier Molecular Orbitals (FMOs):

-

Molecular Electrostatic Potential (MEP):

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 2g | -5.12 | -1.08 | 4.04 |

| 4b | -5.85 | -0.80 | 5.05 |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of pyridine derivatives, including 2-(Difluoro-phenyl-methyl)-pyridine, in anticancer research. For instance, compounds synthesized from pyridine scaffolds have demonstrated cytotoxic effects against various cancer cell lines. One study reported that certain pyridine derivatives exhibited high anticancer activities with IC50 values as low as 0.021 μM against MCF-7 mammary adenocarcinoma cells .

Antiviral Properties

Pyridine-based compounds have also shown promise in antiviral applications. For example, a class of pyridine derivatives was found to inhibit the replication of hepatitis C virus (HCV) strains effectively . The structural modifications in these compounds enhance their selectivity and efficacy against viral infections.

Antimicrobial Efficacy

Research indicates that this compound derivatives possess antimicrobial properties. A study evaluated the efficacy of various pyridine-based oximes against classical swine fever virus and other pathogens, demonstrating significant antimicrobial activity .

Material Science

Organometallic Complexes

this compound is utilized in the synthesis of organometallic complexes, particularly iridium-based compounds. For instance, the iridium complex bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate has applications in photophysics and catalysis . These complexes exhibit unique electronic properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Agrochemicals

Pyridine derivatives are frequently employed in the development of agrochemicals due to their ability to act as herbicides and insecticides. The incorporation of difluorophenyl groups enhances the biological activity of these compounds, making them effective agents in pest control formulations .

Case Studies and Research Findings

作用機序

The mechanism by which 2-(Difluoro-phenyl-methyl)-pyridine exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, affecting their function and activity.

類似化合物との比較

Similar Compounds

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Fluoropyridine

Uniqueness

2-(Difluoro-phenyl-methyl)-pyridine is unique due to the presence of both fluorine atoms and a phenyl group attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it different from other fluorinated pyridines .

生物活性

2-(Difluoro-phenyl-methyl)-pyridine is a fluorinated pyridine derivative that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C11H10F2N

Molecular Weight : 201.20 g/mol

Boiling Point : Not specified

InChI Key : Not available

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of difluoromethyl groups enhances its lipophilicity and metabolic stability, which may contribute to its biological efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of fluorinated pyridines against various cancer cell lines. For instance:

- Study on Cancer Cell Lines : A study found that derivatives similar to this compound inhibited the growth of breast, colon, and lung cancer cells. Although specific data on this compound is limited, structural similarities suggest potential for similar effects .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

- Antibacterial Studies : A study reported that certain pyridine derivatives showed high inhibition rates against bacterial strains such as E. coli, indicating potential for use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[difluoro(phenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-12(14,10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKAJVBSHKENRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。